This compound has been referenced in various chemical databases and suppliers, including LGC Standards and Alfa Chemistry, highlighting its availability for research purposes. The classification as a triazole suggests its relevance in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .
The synthesis of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] typically involves several steps that may include:
Specific conditions such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary or vary based on the synthetic route chosen .
The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Key structural features include:
The compound's SMILES notation is CC(=O)CCN1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4, which provides a shorthand representation of its structure .
Chemical reactions involving this compound may include:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to study its mechanism of action .
The mechanism of action for 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] likely involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activities such as:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications influence biological activity .
The physical and chemical properties of this compound include:
Data from suppliers indicate that it should be stored at room temperature and handled with care due to potential reactivity .
The applications of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] span several fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9